1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone
Overview
Description
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 1232407-41-8 . It has a molecular weight of 267.05 . The IUPAC name for this compound is 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 . The InChI key is GBKOKZGIXQZTPC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 267.05 .Scientific Research Applications
Dendritic Macromolecules Synthesis
- Convergent Approach to Dendritic Macromolecules : Utilizing a novel convergent growth approach based on dendritic fragments, researchers have developed a method to create topological macromolecules. This technique involves starting from the periphery of the molecule and progressing inward, using compounds like 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone as key components (Hawker & Fréchet, 1990).
Photoremovable Protecting Group
- Photoremovable Protecting Group for Carboxylic Acids : This compound has been used to create a new photoremovable protecting group for carboxylic acids. The compound, when photolyzed, releases the acid in high yields, demonstrating its potential in synthetic chemistry applications (Walters N. Atemnkeng et al., 2003).
Molecular Architecture
- Controlled Molecular Architecture in Hyperbranched Polymers : Researchers have synthesized linear and hyperbranched polymers with various degrees of branching, including 100% hyperbranched polymers, from a monomer related to this compound. This showcases the compound's role in developing polymers with controlled molecular architecture (Segawa, Higashihara, & Ueda, 2010).
Chemoenzymatic Synthesis
- Chemoenzymatic Synthesis of Odanacatib Precursor : The compound has been used in the chemical synthesis of 1-aryl-2,2,2-trifluoroethanones, which are later bioreduced using alcohol dehydrogenases. This method is part of a stereoselective route towards the synthesis of Odanacatib, an inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Molecular Structure Analysis
- Molecular Structure and Vibrational Assignments : Detailed molecular structure analysis and vibrational frequency assignments of a derivative of this compound have been conducted, providing insights into its structural properties and stability via hyper-conjugative interaction and charge delocalization (Mary et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A derivative of the compound has been synthesized and found to act as an effective corrosion inhibitor for mild steel in a corrosive environment, demonstrating its potential application in material science (Jawad et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKOKZGIXQZTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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